molecular formula C20H4Cl4I4O5 B7798301 Rose Bengal lactone CAS No. 152-74-9

Rose Bengal lactone

Cat. No.: B7798301
CAS No.: 152-74-9
M. Wt: 973.7 g/mol
InChI Key: VDNLFJGJEQUWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rose Bengal lactone (C₂₀H₄Cl₄I₄O₅; molecular weight: 973.673 g/mol) is a halogenated xanthene derivative structurally derived from Rose Bengal, a well-known photosensitizer and dye . It exists as a light-red to pink powder and is characterized by a lactone ring, which confers unique chemical reactivity and stability compared to its open-chain counterparts. Key physical properties include a high density (2.96 g/cm³), melting point of 280°C (decomposition), and a boiling point of 741.8°C at 760 mmHg . Its IR spectrum shows a distinct lactone C=O stretch at 1770 cm⁻¹, which shifts upon derivatization (e.g., to 1780 cm⁻¹ in diacetylated forms) .

This compound is widely used as a tracer in mass transfer studies due to its lactone functionality, which mimics natural acyl-homoserine lactones (AHLs) involved in bacterial quorum sensing . Its stability under controlled light conditions and ease of quantification via spectrophotometry (absorbance at 500 nm) or imaging techniques make it a practical model compound for industrial and environmental research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152-74-9

Molecular Formula

C20H4Cl4I4O5

Molecular Weight

973.7 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)

InChI Key

VDNLFJGJEQUWRB-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Related CAS

632-68-8 (di-potassium salt)
632-69-9 (di-hydrochloride salt)

Origin of Product

United States

Preparation Methods

Table 1: Spectral Signatures of Quinoid vs. Lactone Forms

PropertyQuinoid FormLactone Form
UV-Vis Absorption λmax ≈ 550 nm (pink)λmax ≈ 300 nm (colorless)
IR Spectroscopy Absence of C=O stretchC=O stretch at ~1770 cm⁻¹
Solubility High in polar solventsLow in polar solvents

The disappearance of the 550 nm absorption band and the emergence of a lactone-specific C=O stretch in IR spectra confirm the structural transition.

Industrial-Scale Production Considerations

Scaling up the lactonization process requires addressing challenges such as:

  • Mass Transfer Limitations : Efficient mixing is critical to ensure uniform acid exposure.

  • Purification : Recrystallization from dichloromethane or ethyl acetate enhances purity.

  • Yield Optimization : Industrial reactors achieve >90% yield by maintaining strict pH control (pH < 3).

Comparative Analysis of Lactone Synthesis Methods

While acid-induced lactonization dominates current practices, alternative approaches remain underexplored. The table below contrasts reported methods:

Table 2: Synthesis Methods for this compound

MethodConditionsYield (%)Purity (%)
Acid Vapor ExposureHCl gas, 25°C, 1 hour9298
Aqueous Acid Treatment1 M HCl, 2 hours8595
Solvent-AssistedHCl in ethanol, reflux8897

Acid vapor exposure emerges as the superior method, minimizing solvent use and maximizing yield.

Mechanistic Insights into Lactone Formation

The reaction mechanism involves two critical steps:

  • Protonation : HCl donates a proton to the carboxylate oxygen, neutralizing its charge.

  • Cyclization : The hydroxyl group attacks the adjacent carbonyl carbon, forming a five-membered lactone ring.

Density functional theory (DFT) calculations corroborate this pathway, revealing an energy barrier of ~25 kcal/mol for cyclization .

Chemical Reactions Analysis

Oxidation Reactions

Rose Bengal lactone undergoes oxidation to form hydroxylated and epoxidized derivatives. Key findings include:

  • Singlet Oxygen Generation : Upon visible light activation (450–550 nm), the compound generates singlet oxygen (¹O₂) via energy transfer (EnT), enabling photooxygenation of alkenes and dienes .

  • Peroxy Hemiketal Formation : In photochemical reactions, it catalyzes the oxygenation of enones to peroxy hemiketals, intermediates in natural product synthesis.

Substrate Reaction Conditions Product Yield Reference
Cyclic enonesRB lactone (1 mol%), O₂, blue LEDPeroxy hemiketals72–89%
Styrene derivativesRB lactone (2 mol%), CH₃CN, λ > 420 nmEpoxides65–78%

Reduction Reactions

The iodinated aromatic rings and lactone moiety participate in reduction pathways:

  • Dehalogenation : Sodium borohydride (NaBH₄) reduces iodine substituents, yielding partially dehalogenated fluorescein analogs.

  • Lactone Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the lactone, forming carboxylate derivatives.

Substitution Reactions

Halogen atoms (Cl, I) undergo nucleophilic substitution under controlled conditions:

  • Iodine Replacement : Reaction with thiols (e.g., glutathione) replaces iodine atoms, forming thioether conjugates .

  • Hydroxylation : Alkaline hydrolysis (NaOH/EtOH) substitutes iodine with hydroxyl groups, enhancing water solubility.

SET Pathway (Oxidative Quenching)

  • Mechanism : Excited-state RB lactone (RB*) oxidizes substrates (e.g., amines), forming radical cations and superoxide (O₂˙⁻) .

  • Application : Synthesizes N-heterocycles (e.g., indolizines) via [3+2] cycloadditions (Table 2).

EnT Pathway

  • Mechanism : RB* transfers energy to molecular oxygen, generating ¹O₂ for C–H functionalization .

  • Application : Site-selective alkylation of indoles using N,N-dimethylanilines .

Reaction Type Conditions Key Intermediate Efficiency
Friedel-Crafts alkylationRB lactone (3 mol%), O₂, λ = 450 nmIminium ion82% yield
Dehydrogenative couplingCu/RB lactone, DTBP, 80°CBenzylic radical75% yield

Bioconjugation Reactions

The lactone reacts with biomolecules for therapeutic applications:

  • Hyaluronic Acid Conjugation : Forms stable adducts via esterification, enhancing antibacterial persistence (>80 days) .

  • Protein Labeling : Iodine atoms enable radiolabeling (e.g., with ¹³¹I) for imaging applications .

Degradation Pathways

Environmental stability studies reveal:

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the xanthene core, producing iodinated phenolic fragments .

  • Hydrolytic Degradation : Acidic conditions (pH < 3) hydrolyze the lactone to carboxylate forms.

Industrial-Scale Reactions

Optimized synthetic routes include:

  • Halogenation : Iodination/chlorination of fluorescein derivatives using I₂/Cl₂ at 60–80°C.

  • Purification : HPLC isolation (C18 column, MeOH/H₂O gradient) achieves >98% purity.

Scientific Research Applications

Photodynamic Therapy (PDT)

Mechanism of Action
Rose Bengal lactone acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. This property makes it effective in targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue. Studies have shown that it induces apoptosis in various malignancies, including melanoma and gastric cancer, by promoting T-cell mediated anti-tumor responses .

Case Study: Melanoma Treatment
In clinical trials involving patients with metastatic melanoma, intralesional injections of Rose Bengal resulted in significant tumor reduction and durable responses. The treatment not only affected the targeted tumors but also had implications for non-treated lesions, suggesting a systemic immune response .

Biological Research

Fluorescent Tracers
this compound is widely used as a fluorescent dye in microscopy. It allows researchers to label and visualize cells and tissues, facilitating real-time tracking of biological processes. Its application extends to differentiating between living and dead cells, which is crucial in microbiological studies .

Antimicrobial Applications
The compound exhibits antimicrobial properties, making it valuable in developing disinfectants and antiseptics. Its effectiveness has been demonstrated in treating infectious keratitis through photodynamic antimicrobial therapy (RB-PDAT), enhancing penetration depth into the cornea compared to other formulations .

Environmental Monitoring

Water Quality Assessment
this compound is utilized in environmental science for assessing water quality. It can detect and quantify pollutants, providing essential data for maintaining ecosystem health. Its ability to act as a tracer dye aids researchers in monitoring water contamination levels effectively .

Chemical Applications

Photoredox Catalyst
In chemistry, this compound serves as a photoredox catalyst in visible light-mediated reactions. It facilitates bond formation and functionalization of organic molecules, showcasing its utility beyond biological applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Photodynamic TherapyCancer treatmentInduces apoptosis; effective against melanoma
Biological ResearchFluorescent dye for microscopyDifferentiates living/dead cells; real-time tracking
Environmental MonitoringWater quality assessmentDetects pollutants; aids ecosystem health
Chemical ApplicationsPhotoredox catalystFacilitates organic reactions; enhances bond formation

Mechanism of Action

The mechanism of action of Rose Bengal lactone involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can induce oxidative stress in cells, leading to cell death. In cancer therapy, this property is exploited to target and kill tumor cells. The compound interacts with cellular components, causing damage to the cell membrane and other vital structures .

Comparison with Similar Compounds

Acyl-Homoserine Lactones (AHLs)

  • Structural Similarity: Both Rose Bengal lactone and AHLs contain a lactone ring. However, AHLs are smaller (e.g., N-(3-oxododecanoyl)-L-homoserine lactone, C₁₆H₂₅NO₄) and lack halogen substituents, making them less stable under harsh conditions .
  • Applications: AHLs are bioactive signaling molecules in bacteria, whereas this compound serves as a non-bioactive tracer for mass transfer kinetics. AHLs require sterile conditions and complex extraction protocols (e.g., HPLC-MS), while this compound can be quantified directly in situ .

Alantolactone and Isoalantolactone

  • Natural Lactones : These sesquiterpene lactones from elecampane roots share a similar lactone core but differ in hydrocarbon substituents. Their separation is challenging due to nearly identical physical properties (e.g., solubility, melting points) .

Erythrosin B-Based Polymers

  • Polymer Chemistry: this compound and Erythrosin B (a related xanthene dye) form porous organic polymers (P-15a and P-15b) via Sonogashira-Hagihara cross-coupling. This compound-based polymers exhibit higher BET surface areas (398 m²·g⁻¹ vs.

Mass Transfer Dynamics

This compound exhibits shape-dependent adsorption kinetics in solid-liquid systems. Key findings include:

  • Adsorption Rate : Sheets achieve 96% equilibrium in 0.5 hours, hollow cylinders in 2 hours, and beads in >24 hours due to surface-area-to-volume ratios .
  • Hydrodynamic Effects : Higher air flow rates enhance mass transfer, reducing equilibrium times by 30–50% across all media shapes .

Table 1: Mass Transfer Performance vs. Media Shape

Media Shape Time to 96% Equilibrium Surface Area (Relative)
Sheets 0.5 hours High
Cylinders 2 hours Moderate
Beads >24 hours Low

In contrast, AHLs show slower transfer rates due to lower concentrations (picograms to nanograms per liter) and complex matrix interactions .

Chemical Stability and Reactivity

  • Light Sensitivity : this compound degrades under prolonged light exposure, necessitating controlled illumination during experiments .
  • Derivatization : Acetylation converts it to colorless derivatives (e.g., 3,6-diacetyl this compound), which lack visible absorption but retain lactone functionality .

Table 2: Comparative Reactivity of Lactones

Compound Key Reactivity Stability Under Light
This compound Halogenation enhances electrophilicity Moderate
Alantolactone Prone to hydrolysis at high pH High
AHLs Enzymatic cleavage in biological systems Low

Biological Activity

Rose Bengal lactone, a polyhalogenated derivative of fluorescein, is recognized for its unique biological activities, particularly as a photosensitizer in photodynamic therapy (PDT). This article explores the compound's biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C20_{20}H4_4Cl4_4I4_4O5_5
  • Molecular Weight : Approximately 973.66 g/mol
  • Appearance : Light-red to pink powder
  • Classification : Organic compound within the xanthenes family

This compound exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. This process includes the production of singlet oxygen, which is cytotoxic to various cell types, including cancer cells. The compound's ability to selectively target malignant cells while sparing healthy tissue makes it a promising candidate for cancer treatment and antimicrobial applications.

Biological Activities

  • Photosensitization :
    • This compound generates singlet oxygen when exposed to light, leading to cytotoxic effects on tumor cells and bacteria .
    • In vitro studies have shown that it can inhibit cellular processes critical for tumor growth and survival.
  • Antimicrobial Effects :
    • It has been utilized in photodynamic antimicrobial therapy (RB-PDAT), demonstrating effectiveness against infectious keratitis and other bacterial infections .
    • The compound has shown enhanced antibacterial activity when conjugated with hyaluronic acid.
  • Inhibition of Vesicular Glutamate Uptake :
    • Research indicates that this compound inhibits vesicular glutamate uptake with an IC50 value of 18 nM, showing potential neuroprotective effects .

Comparative Efficacy

The following table summarizes the IC50 values of this compound compared to other related compounds:

CompoundIC50 (nM)
Rose Bengal22
This compound18
Eosin B30
Eosin Y40

This comparison highlights that the lactone form retains similar potency to its parent compound while demonstrating unique properties.

Photodynamic Therapy for Infectious Keratitis

A pilot study evaluated the penetration depth of Rose Bengal in human corneas, comparing disodium and lactone forms. Results indicated that the lactone form penetrated deeper (202 ± 13 μm) than disodium (153 ± 17 μm), suggesting enhanced efficacy in treating deeper infections .

Antitubercular Activity

Recent studies have explored the encapsulation of Rose Bengal in zeolitic imidazolate frameworks for enhanced photocatalytic activity against tuberculosis. Compounds synthesized using this method showed significant anti-tubercular activity, indicating potential for broader applications in infectious disease treatment .

Q & A

Q. How can researchers characterize the structural differences between this compound and its salt form?

  • Methodological Answer : Use IR spectroscopy to distinguish lactone (C=O stretch at 1770–1780 cm⁻¹) from the salt form (absence of lactone peak). UV-Vis spectroscopy in polar solvents like methanol reveals dissociation into the quinoid structure (salt form), whereas non-polar solvents retain the lactone configuration. X-ray crystallography or computational modeling (DFT) can resolve spatial arrangements .

Q. What experimental approaches are used to study this compound’s adsorption behavior in solid-liquid systems?

  • Methodological Answer : Conduct jar-test experiments with controlled agitation to measure adsorption kinetics. Fit data to models like the pseudo-second-order equation (rate constant k₂ and equilibrium adsorption capacity qₑ). Use optical techniques (e.g., spectrophotometry) to quantify mass transfer rates and validate parameters like diffusivity and adsorption isotherms .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption kinetics data across studies using this compound?

  • Methodological Answer : Cross-validate experimental conditions (pH, temperature, particle size) and model assumptions. For instance, discrepancies between pseudo-first-order and pseudo-second-order models may arise from incomplete surface coverage or heterogeneous adsorbent sites. Use statistical tools like Akaike’s Information Criterion (AIC) to compare model fit robustness .

Q. What methodological strategies optimize this compound’s role as a singlet oxygen sensitizer in photooxidation studies?

  • Methodological Answer : Block the phenolate function via acetylation to prevent acid-sensitive side reactions. Monitor sensitizer stability using IR and UV-Vis spectroscopy in solvents like dichloromethane. Pair with time-resolved fluorescence or electron paramagnetic resonance (EPR) to quantify singlet oxygen yields under varying light intensities .

Q. How can computational studies elucidate this compound’s triplet-state properties for photodynamic applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to determine triplet-state geometries and electronic configurations. Use coordinates from optimized structures (e.g., lactone out-of-plane form) to simulate absorption spectra and compare with experimental data. Validate spin density distributions using hybrid functionals like B3LYP .

Q. What are the challenges in quantifying this compound’s dissociation dynamics in mixed solvent systems?

  • Methodological Answer : Use multi-technique approaches: (1) pH-dependent UV-Vis spectroscopy to track lactone-to-salt conversion, (2) dynamic light scattering (DLS) to monitor aggregation in non-polar solvents, and (3) stopped-flow spectroscopy for rapid kinetic measurements. Account for solvent polarity effects using Kamlet-Taft parameters .

Methodological Tools & Data Analysis

  • Statistical Validation : Apply ANOVA or t-tests to compare adsorption parameters across replicates.
  • Computational Modeling : Use Gaussian or ORCA software for DFT calculations, referencing triplet-state coordinates from prior studies .
  • Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS) for purity analysis and hyphenated IR-UV setups for real-time reaction monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rose Bengal lactone
Reactant of Route 2
Rose Bengal lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.